molecular formula C17H21N5O B5469494 1-{2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}-4-piperidinol

1-{2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}-4-piperidinol

Cat. No.: B5469494
M. Wt: 311.4 g/mol
InChI Key: XHBJJNYTYDWZFL-UHFFFAOYSA-N
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Description

Pyridine is an aromatic, heterocyclic, organic compound similar to benzene, and is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . Pyrimidine is also an aromatic, heterocyclic, organic compound and is one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring) .


Synthesis Analysis

Pyridinium salts, which are structurally diverse and found in many natural products and bioactive pharmaceuticals, have been highlighted for their synthetic routes and reactivity . There are also several methods for the synthesis of imidazo [1,2-a]pyridines, a compound related to the structure of your compound .


Molecular Structure Analysis

The molecular structure of compounds similar to your compound, such as Ethanone, 1-(2-pyridinyl)-, can be viewed using computational methods .


Chemical Reactions Analysis

Pyridine-based molecules have been used in drug crafting and have emerged as potent candidates against a range of diseases . There are also several chemical reactions involving pyridine and its derivatives .

Mechanism of Action

While the specific mechanism of action for your compound is not available, many pyridine-based compounds have shown a wide range of biological activities .

Future Directions

The field of medicinal chemistry continues to explore the use of pyridine-based compounds due to their clinical diversity . Future research may reveal more about the specific compound you’re interested in.

Properties

IUPAC Name

1-[2-(3-pyridin-2-ylazetidin-1-yl)pyrimidin-4-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c23-14-5-9-21(10-6-14)16-4-8-19-17(20-16)22-11-13(12-22)15-3-1-2-7-18-15/h1-4,7-8,13-14,23H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBJJNYTYDWZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=NC=C2)N3CC(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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